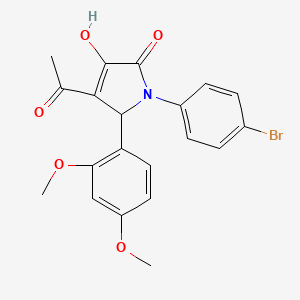![molecular formula C19H26ClNO B5200270 N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as Furanylfentanyl, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the late 1980s and has since been used for scientific research purposes.
Mecanismo De Acción
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl works by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This binding also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. However, prolonged use can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl has a similar pharmacological profile to other opioids, such as morphine and fentanyl. Its analgesic effects are due to the inhibition of pain signals in the central nervous system. It also has sedative effects, which can lead to respiratory depression and even death in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl in lab experiments include its high potency and selectivity for the mu-opioid receptor, which allows for precise targeting of the receptor. However, its potential for abuse and addiction makes it a challenging substance to work with, and caution must be taken when handling and disposing of it.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl. One area of interest is the development of new opioids that are less addictive and have fewer side effects. Another area is the study of the opioid receptor system, which could lead to the development of new treatments for pain and addiction. Additionally, the use of N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl as a tool for studying the brain's reward pathway could provide insights into the mechanisms of addiction and how to prevent it.
Métodos De Síntesis
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl is synthesized by reacting 4-anilino-1-(2-phenylethyl)piperidine with 5-methyl-2-furoic acid chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to yield N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanaminenyl is commonly used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Its potency and selectivity for the mu-opioid receptor make it a valuable tool for studying the receptor's function and structure.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c1-14(13-19(3,4)18-10-5-15(2)22-18)21-12-11-16-6-8-17(20)9-7-16/h5-10,14,21H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIMUXMYSBHXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200197.png)
![7-[(4-tert-butylphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5200207.png)

![3-[4-(mesitylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200215.png)
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)


![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5200242.png)
![4-{[(2,4-dimethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5200250.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5200264.png)
![N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)
![4'-(2-ethoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5200278.png)

